Tebufenozide-d9

Descripción general

Descripción

Tebufenozide-d9 is a deuterium-labeled analog of Tebufenozide, a nonsteroidal ecdysone agonist used primarily as an insecticide. Tebufenozide acts by mimicking the action of the molting hormone ecdysone, causing premature molting in larvae, which leads to their death. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of Tebufenozide due to the presence of deuterium, which can be traced more easily in analytical studies .

Métodos De Preparación

The synthesis of Tebufenozide-d9 involves the incorporation of deuterium into the molecular structure of Tebufenozide. The general synthetic route includes the reaction of tert-butylhydrazine hydrochloride with the corresponding benzoyl chloride under Schotten-Baumann conditions. The presence of the bulky tert-butyl group on the hydrazine allows for regio-specific reactions. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Tebufenozide-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

Environmental Monitoring

Tebufenozide-d9 is utilized in studies assessing pesticide residues in non-target organisms. For instance, a recent study developed a method for extracting and quantifying multiple pesticide residues, including this compound, from hornet samples. This research demonstrated the ability to detect low concentrations of pesticides in environmental samples, contributing to understanding the ecological impact of agricultural practices .

Toxicological Studies

Research has shown that tebufenozide can induce apoptosis and cell cycle arrest in human cancer cell lines, such as HeLa cells. The mechanism involves downregulation of cyclin E and cyclin-dependent kinase 2, leading to G1/S phase arrest. Additionally, tebufenozide influences mitochondrial dynamics, reducing ATP production and altering mitochondrial permeability . Such studies are crucial for evaluating the safety of tebufenozide in both agricultural and pharmaceutical contexts.

Analytical Chemistry

The compound is frequently employed in analytical chemistry for developing methods to detect pesticide residues. A notable study optimized a simultaneous determination method using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS) for various pesticide residues, including this compound. This method enhances the accuracy of residue analysis in food and environmental samples .

Pest Management Research

This compound is integral to Integrated Pest Management (IPM) strategies. Research conducted by the University of California emphasized its role in sustainable pest control practices, demonstrating effective pest suppression while minimizing environmental impact .

Case Study 1: Pesticide Residue Detection

Objective: To develop a reliable method for detecting pesticide residues in hornets.

Methodology:

- Sample Collection: Hornets were collected from various environments.

- Analytical Technique: HPLC-ESI-MS/MS was employed for residue analysis.

- Findings: The study found significant pesticide contamination in urban environments, with this compound detected alongside other pesticides .

Case Study 2: Toxicity Assessment

Objective: To investigate the cytotoxic effects of tebufenozide on human cells.

Methodology:

- Cell Lines: HeLa cells were treated with varying concentrations of tebufenozide.

- Analysis: Western blotting was used to assess protein expression related to apoptosis.

- Findings: The study confirmed that tebufenozide induces apoptosis through specific molecular pathways, raising concerns about its safety profile .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Monitoring | Detection of pesticide residues | Effective extraction methods developed |

| Toxicological Studies | Induction of apoptosis in human cells | G1/S phase arrest observed |

| Analytical Chemistry | Method development for residue detection | Enhanced accuracy using HPLC-ESI-MS/MS |

| Pest Management Research | Role in Integrated Pest Management (IPM) | Effective pest control with minimal impact |

Table 2: Toxicity Study Results

| Study Type | Organism | Dose (mg/kg bw) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Beagle Dogs | 21.9 - 89 | Haematotoxicity observed |

| Long-term Toxicity | Mice | Various | Regenerative haemolytic anemia noted |

| Chronic Exposure | Rats | Various | Mild systemic toxicity reported |

Mecanismo De Acción

Tebufenozide-d9 exerts its effects by acting as an agonist of the ecdysone receptor. It binds to the receptor sites of the molting hormone 20-hydroxyecdysone, causing premature and lethal molting in larvae. This interaction leads to the activation of genes involved in molting and development, ultimately resulting in the death of the insect .

Comparación Con Compuestos Similares

Tebufenozide-d9 is compared with other similar compounds such as:

Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties but different molecular structure.

Halofenozide: Known for its effectiveness against soil-dwelling insects.

Actividad Biológica

Tebufenozide-d9 is a stable isotope-labeled analog of tebufenozide, a nonsteroidal ecdysone agonist primarily used in pest control. This compound exhibits significant biological activity, particularly in its interactions with insect physiology and its potential applications in agriculture and pest management. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

Tebufenozide functions as an insect growth regulator (IGR) by mimicking the action of ecdysteroids, hormones that play a crucial role in insect development. It is particularly effective against lepidopteran pests, which include many agricultural nuisances such as caterpillars and moths. The compound's mechanism involves binding to ecdysone receptors (EcRs), leading to disrupted molting processes and ultimately affecting insect survival and reproduction.

- Ecdysone Receptor Agonism : this compound selectively binds to EcRs in insects, triggering physiological responses that mimic natural ecdysteroids. This binding results in premature molting or failure to molt, which can lead to death or inability to reproduce.

- Cytotoxic Effects : In addition to its role as an IGR, this compound has been shown to induce apoptosis (programmed cell death) in various cell lines, including HeLa cells and insect Tn5B1-4 cells .

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of this compound.

Case Studies

- Insecticidal Activity Against Lepidoptera : In a study evaluating the efficacy of tebufenozide against Spodoptera littoralis, various concentrations were tested. Results indicated that higher concentrations led to increased mortality rates among larvae, demonstrating its potential as a biopesticide in agricultural settings .

- Impact on Non-target Species : Research has also focused on the environmental impact of this compound. A study highlighted its presence in aquatic environments due to runoff from agricultural areas, raising concerns about its effects on non-target species and ecosystems .

- Resistance Management : this compound has been studied for its effectiveness against resistant strains of pests. For instance, it was found that certain resistant strains of Tribolium castaneum did not exhibit cross-resistance to this compound, suggesting its utility in integrated pest management strategies .

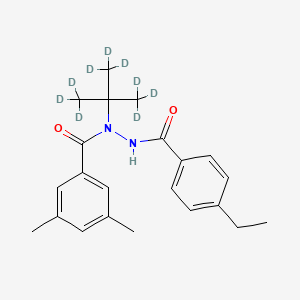

Propiedades

IUPAC Name |

N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-ASMGOKTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-86-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246815-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.